molecular formula C17H13ClFN3O2S2 B2835867 5-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide CAS No. 393569-27-2

5-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Cat. No. B2835867
CAS RN: 393569-27-2
M. Wt: 409.88
InChI Key: YBVOQUUTYPHZCR-UHFFFAOYSA-N
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Description

5-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound exhibits a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Anticonvulsant and Sedative Properties

A series of 4-thiazolidinone derivatives, including compounds with similar functional groups to the specified chemical, were synthesized and evaluated for their anticonvulsant activities. Some of these compounds exhibited considerable anticonvulsant activity in standard tests, and the compound with the best activity also showed significant sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).

Photodynamic Therapy for Cancer Treatment

The synthesis and characterization of new zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups containing Schiff base were reported. These compounds, due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, are deemed very important for Type II mechanisms in photodynamic therapy, highlighting their potential use as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Antimicrobial and Antiproliferative Activities

Newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds were investigated for their biological activities. Some compounds demonstrated high DNA protective ability against oxidative mixtures and strong antimicrobial activity against specific bacteria. One compound exhibited cytotoxicity on cancer cell lines, suggesting potential for use with chemotherapy drugs for more efficient cancer therapy with minimal cytotoxicity (Gür et al., 2020).

Cytotoxic Agents

A series of 1,3,4-thiadiazole derivatives bearing an amide moiety were designed and synthesized, evaluated for their antitumor activities against various human tumor cell lines. One compound showed the best inhibitory effect against a particular cell line, indicating its potential as a cytotoxic agent (Almasirad et al., 2016).

Anticancer Agents

The synthesis and evaluation of benzothiazole acylhydrazones as anticancer agents were reported. These compounds showed promising cytotoxic activity against various cancer cell lines, with some being more effective than the reference standard. This highlights the anticancer potential of benzothiazole derivatives and their value in medicinal chemistry (Osmaniye et al., 2018).

properties

IUPAC Name

5-chloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2S2/c1-24-14-6-5-11(18)8-13(14)15(23)20-16-21-22-17(26-16)25-9-10-3-2-4-12(19)7-10/h2-8H,9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVOQUUTYPHZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

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